Product packaging for 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine(Cat. No.:)

2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11803497
M. Wt: 381.3 g/mol
InChI Key: OSASCDABGQRYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine is a high-purity chemical intermediate intended for research and development applications. This compound features a pyridine ring bearing a bromo substituant and a pyrrolidine group protected with a tosyl (p-toluenesulfonyl) group. The bromopyridine moiety can serve as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. The N-tosylpyrrolidine component is a common motif in medicinal chemistry. Researchers are exploring its potential as a key building block in the synthesis of novel active molecules, particularly for central nervous system (CNS) targets, given the structural prevalence of pyrrolidine-containing scaffolds in neuroactive compounds . As with many specialized pyrrolidinyl pyridine derivatives, this compound is designed for use in constructing more complex molecular architectures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17BrN2O2S B11803497 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17BrN2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

2-bromo-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C16H17BrN2O2S/c1-12-4-7-14(8-5-12)22(20,21)19-10-2-3-15(19)13-6-9-16(17)18-11-13/h4-9,11,15H,2-3,10H2,1H3

InChI Key

OSASCDABGQRYID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 1 Tosylpyrrolidin 2 Yl Pyridine and Analogues

Strategies for Constructing the 2-Bromopyridine (B144113) Core

The 2-bromopyridine scaffold is a common building block in organic synthesis. Its preparation can be achieved through either direct halogenation of the pyridine (B92270) ring or by chemical modification of pre-functionalized pyridine precursors.

Direct Halogenation Procedures for Pyridine Scaffolds

Direct bromination of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Reactions often require harsh conditions and can lead to a mixture of products. However, specific methods have been developed to achieve bromination. For instance, bromination can be facilitated by performing the reaction in the presence of an acid, such as sulfuric acid or hydrobromic acid. google.comcdnsciencepub.com The use of oleum (B3057394) (fuming sulfuric acid) can also promote the reaction. Pyridine catalysis itself can influence the rate of aromatic bromination, acting as a salt effect that can be explained by the commonly accepted mechanism of bromination. cdnsciencepub.com

Alternative brominating agents have also been employed to improve efficiency and selectivity. 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is one such reagent used for the bromination of pyridine derivatives. google.com The reaction conditions, including temperature and solvent, play a crucial role in determining the outcome and yield of the direct bromination process. google.comacs.org

Reagent/ConditionSubstrateProduct(s)Notes
Br₂ / H₂SO₄ (oleum)Pyridine3-Bromopyridine, 3,5-DibromopyridineRequires high temperatures.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Pyridine derivativesBrominated pyridinesCan be performed without an additional solvent. google.com
Pyridinium (B92312) bromide / Br₂Mesitylene2-BromomesityleneDemonstrates salt effects in bromination. cdnsciencepub.com

Derivatization Approaches from Pre-functionalized Pyridine Precursors (e.g., 2,5-Dibromopyridine (B19318), 2-Aminopyridine)

A more common and often more regioselective approach to synthesizing 2-bromopyridine derivatives is to start with pyridine rings that already contain functional groups.

From 2,5-Dibromopyridine: Starting with 2,5-dibromopyridine allows for selective functionalization at one of the two bromine positions. Halogen-magnesium exchange reactions, for instance using isopropylmagnesium chloride (iPrMgCl), can be performed with high regioselectivity. The exchange occurs preferentially at the more reactive 2-position, generating a pyridylmagnesium reagent that can then be reacted with an electrophile. researchgate.net This allows for the introduction of various substituents at the 2-position while retaining the bromine at the 5-position, or vice-versa, depending on the specific substrate and reaction conditions. researchgate.netresearchgate.net

From 2-Aminopyridine (B139424): The Sandmeyer reaction is a classical and highly effective method for converting an aromatic amino group into a halide. wikipedia.orgnih.govorganic-chemistry.org In this process, 2-aminopyridine or a substituted analogue like 2-amino-5-bromopyridine (B118841) is first converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like hydrobromic acid (HBr). chemicalbook.comgoogle.comheteroletters.orggoogle.com The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with a bromine atom. wikipedia.orgnih.gov This method is widely used for the synthesis of 2-bromopyridines and their derivatives, including 2,5-dibromopyridine from 2-amino-5-bromopyridine. chemicalbook.comheteroletters.orggoogle.com The reaction conditions, such as temperature and the specific reagents used, are critical for achieving high yields. google.comgoogle.com

PrecursorReagentsProductReaction Type
2,5-Dibromopyridine1. iPrMgCl; 2. Electrophile2-Substituted-5-bromopyridineHalogen-Magnesium Exchange researchgate.net
2-Amino-5-bromopyridine1. NaNO₂, HBr; 2. CuBr2,5-DibromopyridineSandmeyer Reaction chemicalbook.comheteroletters.org
2-Aminopyridine1. NaNO₂, HBr; 2. Br₂, NaOH2-BromopyridineDiazotization-Bromination google.com

Approaches for Assembling the 1-Tosylpyrrolidin-2-yl Moiety

The 1-tosylpyrrolidin-2-yl group provides the chiral component of the target molecule. Its synthesis requires methods for forming the pyrrolidine (B122466) ring, introducing the tosyl group chemoselectively, and controlling the stereochemistry.

Synthesis and Functionalization of Pyrrolidine Ring Systems

The pyrrolidine ring is a prevalent scaffold in biologically active compounds and can be synthesized through various strategies. osaka-u.ac.jpnih.gov One major approach is the cyclization of acyclic precursors. For example, intramolecular cyclization of unsaturated tosylamides can be achieved through iodocyclization, promoted by reagents like Oxone® and potassium iodide (KI), to yield N-tosyl iodopyrrolidines. organic-chemistry.org Another powerful method is the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which constructs the five-membered ring in a highly controlled manner. osaka-u.ac.jp

Alternatively, pyrrolidine rings can be formed via the ring contraction of larger rings, such as pyridines. A photo-promoted reaction of pyridines with silylborane can produce pyrrolidine derivatives, offering a novel route to this heterocyclic system. osaka-u.ac.jpbohrium.com Functionalization of pre-existing pyrrolidine rings is also a common strategy, often starting from readily available precursors like proline. mdpi.com

Regioselective and Chemoselective Introduction of the Tosyl Protecting Group on Pyrrolidine Nitrogen

The introduction of a p-toluenesulfonyl (tosyl) group onto the pyrrolidine nitrogen is a standard procedure for protecting the secondary amine. This reaction, known as N-tosylation, is typically performed by treating the pyrrolidine with tosyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) or pyridine. The base neutralizes the HCl generated during the reaction.

Achieving chemoselectivity is important when other nucleophilic functional groups, such as hydroxyl groups, are present in the molecule. While tosyl chloride can also react with alcohols to form tosylates, the secondary amine of the pyrrolidine ring is generally more nucleophilic, allowing for selective N-tosylation under controlled conditions. The choice of base and solvent can influence the selectivity of the reaction. For instance, specific conditions have been developed for the chemoselective tosylation of the hydroxyl group in β-hydroxy carboxylic acids, highlighting that selectivity can be directed based on the reagents used. rsc.org The synthesis of N-tosyl pyrrolidines can also be part of a multi-step sequence, for example, starting from unsaturated tosylamides that undergo cyclization to directly form the N-tosylated heterocyclic ring. organic-chemistry.orgresearchgate.net

Chiral Pyrrolidine Synthesis Strategies (e.g., from natural amino acids, asymmetric methods)

Controlling the stereochemistry at the C2 position of the pyrrolidine ring is critical for many applications. Chiral pyrrolidine derivatives are frequently synthesized from the "chiral pool," using naturally occurring, enantiomerically pure starting materials. mdpi.com L-proline, a natural amino acid, is an excellent and widely used precursor for this purpose. mdpi.comrsc.orgrsc.orgnih.gov Its inherent stereochemistry can be transferred through various synthetic transformations to produce a wide range of chiral 2-substituted pyrrolidines. rsc.org

Asymmetric synthesis provides another powerful route. nih.gov This can involve biocatalytic methods, such as using transaminases to perform stereoselective cyclizations of ω-chloroketones, achieving high enantiomeric excess (>99.5% ee). nih.govacs.org Asymmetric lithiation-substitution reactions using a chiral ligand like (−)-sparteine with N-Boc protected substrates can also induce chirality during the cyclization step. acs.org Organocatalysis, often employing proline or its derivatives, has emerged as a key strategy for a variety of asymmetric transformations that can lead to the enantioselective synthesis of substituted pyrrolidines. mdpi.comnih.gov

StrategyStarting Material(s)Key Features
Chiral Pool SynthesisL-prolineUtilizes the inherent chirality of the natural amino acid. rsc.orgnih.gov
Biocatalysisω-chloroketonesEmploys enzymes (e.g., transaminases) for high enantioselectivity. nih.govacs.org
Asymmetric CyclizationN-Boc-N-(3-halopropyl)allylaminesUses a chiral ligand (e.g., (-)-sparteine) to control stereochemistry. acs.org
OrganocatalysisAldehydes/KetonesProline-derived catalysts promote enantioselective ring formation. mdpi.com

Coupling Methodologies for the Pyridine and Pyrrolidine Fragments

The core challenge in synthesizing 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine lies in the effective coupling of the 2-bromopyridine and the N-tosylpyrrolidine moieties. Various strategies have been developed to forge the critical carbon-carbon bond between the C5 position of the pyridine ring and the C2 position of the pyrrolidine ring.

Carbon-Carbon Bond Formation at Pyridine C5 and Pyrrolidine C2 (e.g., Grignard-type reactions)

Grignard reactions and related organometallic coupling methods are fundamental to forming C-C bonds in heterocyclic chemistry. rsc.orgorganic-chemistry.org For the target compound, a plausible strategy involves the reaction between a nucleophilic pyrrolidine derivative and an electrophilic pyridine. One common approach is the generation of a Grignard reagent from a precursor like 2,5-dibromopyridine. By carefully controlling the reaction conditions (e.g., low temperature), it is possible to selectively form the Grignard reagent at the more reactive C5 position, which can then be coupled with a suitable electrophilic N-tosylpyrrolidine derivative. google.com

Alternatively, a Grignard reagent can be added to an activated pyridine, such as a pyridine N-oxide, to achieve functionalization at the C2 position, although this is less direct for the desired C5 substitution pattern. organic-chemistry.org A more direct method involves a metal-halogen exchange on 2,5-dibromopyridine followed by formylation to create 2-bromo-5-formylpyridine, which could then serve as a precursor for building the pyrrolidine ring. google.com

The general scheme for a Grignard-based coupling is as follows:

Step 1: Preparation of the Grignard reagent from 2,5-dibromopyridine.

Step 2: Coupling of the Grignard reagent with an appropriate N-tosylpyrrolidine electrophile.

Challenges in these reactions include managing regioselectivity and preventing side reactions, such as homo-coupling of the Grignard reagent. google.com

Multi-Component Reactions for Integrated Fragment Coupling

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like substituted pyridines in a single step from simple precursors. researchgate.netacsgcipr.org These reactions build the pyridine ring de novo by combining several starting materials, which can be an attractive alternative to functionalizing a pre-existing ring. nih.govacs.org

A Hantzsch-type synthesis or similar condensation reaction could theoretically be designed to construct the 2,5-disubstituted pyridine core. mdpi.com This would involve the condensation of a β-enamine carbonyl compound, an aldehyde, and an ammonia (B1221849) source. acsgcipr.orgmdpi.com To generate the specific structure of this compound, one of the starting fragments would need to contain the pre-formed N-tosylpyrrolidine moiety.

While powerful for generating diverse pyridine libraries, adapting an MCR for this specific, complex target can be challenging due to the need for highly specialized precursors and potential issues with regioselectivity. researchgate.netnih.gov The primary advantage is atom economy and a reduction in the number of synthetic and purification steps. acsgcipr.org

Sequential Functionalization and Cyclization Approaches

A highly controlled and versatile method for synthesizing the target compound involves a stepwise approach: functionalizing one of the heterocyclic rings and then using that functionality to construct the second ring. rsc.org This strategy offers greater control over the final structure compared to MCRs.

One plausible sequence is:

Functionalization: Start with a commercially available pyridine derivative, such as 2-bromo-5-aminopyridine.

Chain Addition: Attach a four-carbon chain to the amino group via alkylation with a suitable dielectrophile (e.g., 1,4-dihalobutane).

Cyclization: Induce intramolecular cyclization to form the pyrrolidine ring attached at the C5 position of the pyridine.

Tosylation: Protect the secondary amine of the newly formed pyrrolidine ring with a tosyl group.

Another approach involves starting with N-tosylproline, a readily available chiral building block. The carboxylic acid could be converted into a suitable functional group that can then participate in a ring-forming reaction to construct the pyridine ring. Pyridinium salts, for instance, are known precursors in various cyclization reactions to form a wide range of heterocyclic structures. researchgate.net

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This process involves systematically adjusting parameters such as catalyst, solvent, base, temperature, and reaction time. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a well-studied template for understanding optimization, as they are commonly used to form C-C bonds with bromopyridines. beilstein-journals.orgresearchgate.netnih.gov

Key parameters and their effects include:

Catalyst: Palladium catalysts like Pd(PPh₃)₄ are frequently used. The choice and loading of the catalyst (e.g., 5 mol %) can significantly impact reaction efficiency. mdpi.com

Base: An appropriate base, such as K₃PO₄ or K₂CO₃, is crucial for activating the coupling partners. The choice of base can influence reaction rate and prevent side reactions. nih.gov

Solvent: The solvent system, often a mixture like 1,4-dioxane (B91453) and water, affects the solubility of reagents and the stability of the catalytic species. nih.gov

Temperature: Reactions are typically run at elevated temperatures (e.g., 85-95 °C) to ensure a reasonable reaction rate. nih.gov

The following table illustrates the optimization of a Suzuki cross-coupling reaction for a generic 5-bromo-substituted pyridine, demonstrating how systematic variation of conditions can improve product yield.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2%)K₂CO₃Toluene10045
2Pd(PPh₃)₄ (5%)K₂CO₃Toluene10068
3Pd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O9085
4Pd(dppf)Cl₂ (3%)Cs₂CO₃DMF11075
Data is illustrative and based on typical conditions reported for analogous Suzuki-Miyaura reactions. beilstein-journals.orgnih.govmdpi.com

Purification and Isolation Techniques in the Synthesis of the Chemical Compound

After synthesis, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities. ucc.ie

Extraction and Washing: The reaction mixture is typically first subjected to a liquid-liquid extraction to separate the product from inorganic salts and water-soluble impurities. The organic layer is washed, dried, and concentrated. chemicalbook.com

Flash Chromatography: This is one of the most common methods for purifying organic compounds. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of hexane (B92381) and ethyl acetate. mdpi.comnih.gov The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.

Crystallization/Recrystallization: If the target compound is a solid, recrystallization is a powerful technique for achieving high purity. ucc.ie The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. Slurrying the crude product in a specific solvent can also be effective for removing certain impurities or inducing the formation of a more stable crystalline form. ucc.ie

Distillation: For liquid products, distillation under reduced pressure can be used for purification, although this is less common for complex, high-molecular-weight compounds like the target molecule. google.com

The success of purification is often monitored by techniques such as Thin-Layer Chromatography (TLC) and confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the final product meets the required purity standards.

Stereochemical Control and Analysis in the Synthesis of 2 Bromo 5 1 Tosylpyrrolidin 2 Yl Pyridine

Identification and Resolution of Stereoisomers (Enantiomers and Diastereomers)

The core structure of 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine contains at least one chiral center at the C2 position of the pyrrolidine (B122466) ring. This gives rise to a pair of enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other. If additional stereocenters were present on the pyrrolidine ring (e.g., at the C5 position), diastereomers would also be possible.

The identification and separation of these stereoisomers are critical. While asymmetric synthesis aims to produce one enantiomer selectively, classical resolution techniques are often employed to separate racemic mixtures. Common methods include:

Diastereomeric Salt Formation: This is a widely used technique where the racemic amine (the pyrrolidine nitrogen before tosylation) is reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pharmtech.com After separation, the desired enantiomer is recovered by removing the chiral resolving agent. wikipedia.org

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. whiterose.ac.uk

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. This technique can also be used to determine the enantiomeric excess (ee) of a sample.

A newer approach, enantiospecific cocrystallization, has been demonstrated for the resolution of racemic mixtures like 2-(2-oxopyrrolidin-1-yl)butanamide, where one enantiomer selectively forms a cocrystal with a chiral coformer, enabling its separation from the mixture. pharmtech.com

Diastereoselective Synthesis Strategies and Diastereomeric Ratio Control

When synthesizing pyrrolidine rings with multiple stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is paramount. For analogues of this compound that might be substituted at other positions on the pyrrolidine ring, various strategies can be employed to control the diastereomeric ratio (d.r.).

One effective method involves a tandem (1+4) annulation between aroylformates and δ-tosylamino enones, which yields highly functionalized pyrrolidines with high diastereoselectivity. organic-chemistry.orgnih.gov This approach proceeds through a reductive amination followed by a base-catalyzed intramolecular Michael addition cascade. organic-chemistry.orgnih.gov

Furthermore, the choice of the nitrogen-protecting group can significantly influence the stereochemical outcome. For instance, in syntheses starting from pyroglutamic acid derivatives, using carbamates as protecting groups tends to favor the formation of cis-2,5-disubstituted pyrrolidines, whereas a benzamide (B126) protecting group can direct the reaction toward the trans-isomer. acs.org This control over the cis/trans selectivity is a key element in managing the diastereomeric ratio of the final product.

StrategyKey FeatureTypical Diastereomeric Ratio (d.r.)
Reductive Amination / Michael Addition CascadeTandem reaction with δ-tosylamino enonesHigh diastereoselectivity reported organic-chemistry.orgnih.gov
Control via N-Protecting GroupCarbamate favors cis, Benzamide favors transControl over cis/trans isomers acs.org
Rhodium(II)-catalyzed C-H AminationAsymmetric nitrene C–H insertion9:1 to >20:1 nih.gov

Enantioselective Synthesis Approaches for Chiral Pyrrolidine Derivatives

To avoid the often inefficient process of resolving racemic mixtures, significant research has focused on developing enantioselective methods that directly produce the desired enantiomer. These approaches are broadly applicable to the synthesis of the chiral pyrrolidine core of the target molecule.

Asymmetric catalysis is a powerful tool for constructing chiral molecules. Gold catalysts, in particular, have proven effective in the enantioselective synthesis of pyrrolidine derivatives. A notable example is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. figshare.comnih.gov This method combines chiral tert-butylsulfinimine chemistry with gold catalysis to produce enantioenriched pyrrolidines in excellent yields and enantioselectivities. figshare.comnih.gov

Another gold-catalyzed tandem reaction involves alkyne hydroamination, iminium ion formation, and allylation, which provides rapid access to complex pyrrolidine derivatives bearing tetrasubstituted carbon stereocenters. nih.gov These catalytic systems offer a direct route to chiral N-tosyl pyrrolidine scaffolds similar to the target compound.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. For the synthesis of 2-substituted pyrrolidines, chiral sulfinamides, such as tert-butanesulfinamide, have been used effectively. researchgate.net The sulfinyl group directs the stereoselective addition of nucleophiles to an imine, establishing the stereocenter at the C2 position.

Alternatively, chiral ligands can be used in combination with a metal catalyst to create a chiral environment that favors the formation of one enantiomer over the other. This is exemplified in the kinetic resolution of N-Boc-2-arylpiperidines using the chiral ligand (-)-sparteine (B7772259) in conjunction with n-BuLi, which selectively deprotonates one enantiomer. whiterose.ac.uk Similar strategies can be envisioned for the synthesis of 2-arylpyrrolidines.

Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing enantiopure compounds. Chemoenzymatic strategies combine the advantages of chemical and enzymatic reactions to build complex chiral molecules. For the synthesis of 2-aryl-substituted pyrrolidines, which are direct precursors to the target molecule, several enzymatic methods have been developed.

Imine reductases (IREDs) have been successfully used for the stereocomplementary synthesis of various chiral 2-aryl-substituted pyrrolidines. nih.gov By selecting either an (R)-selective or (S)-selective IRED, it is possible to reduce a 2-aryl-substituted pyrroline (B1223166) precursor to obtain the desired enantiomer of the corresponding pyrrolidine with excellent enantioselectivity (>99% ee) and in good yields. nih.gov

Another powerful biocatalytic method employs transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org This enzyme-triggered cyclization can produce either enantiomer of the final product with enantiomeric excesses often exceeding 99.5%. nih.gov

Enzyme ClassPrecursor TypeProductEnantiomeric Excess (ee)
Imine Reductases (IREDs)2-Aryl-Δ¹-pyrrolines(R)- or (S)-2-Arylpyrrolidines>99% nih.gov
Transaminases (TAs)ω-Chloro-arylketones(R)- or (S)-2-Arylpyrrolidinesup to >99.5% nih.govacs.org

Chiral Resolution Techniques for Enantiomeric Enrichment

Even with highly selective asymmetric syntheses, further enantiomeric enrichment may be necessary to meet the stringent purity requirements for certain applications. Chiral resolution techniques are employed to increase the enantiomeric excess of a product mixture.

As mentioned previously, classical resolution via the crystallization of diastereomeric salts is a robust and scalable method. wikipedia.org This involves reacting the enantiomerically enriched but not pure pyrrolidine with a single enantiomer of a chiral resolving agent, such as tartaric acid or brucine, to form diastereomeric salts that can be separated based on differences in solubility. wikipedia.org

Kinetic resolution is another powerful technique for enantiomeric enrichment. In this process, a chiral catalyst or reagent selectively transforms the unwanted enantiomer into a different compound, leaving the desired enantiomer unreacted and thus enriched. An example is the kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base system, which achieves high enantiomeric ratios for both the recovered starting material and the product. whiterose.ac.uk Such methods are conceptually applicable to the enrichment of 2-Bromo-5-(pyrrolidin-2-yl)pyridine intermediates.

Investigation into the Stereochemical Stability and Potential for Epimerization of this compound

The stereochemical integrity of chiral compounds is a critical parameter, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. For this compound, a compound featuring a stereocenter at the C2 position of the pyrrolidine ring, understanding its stereochemical stability and the potential for epimerization is paramount. This section delves into the factors influencing the configurational stability of this molecule, both during its synthesis and under various post-synthetic conditions.

The primary concern regarding the stereochemical stability of this compound revolves around the potential for epimerization at the C2 carbon. Epimerization would lead to the formation of its diastereomer, compromising the enantiopurity of the desired product. The susceptibility of the C2 stereocenter to epimerization is intrinsically linked to the acidity of the proton attached to it. Deprotonation at this position would generate a planar carbanion, which upon re-protonation can lead to a mixture of stereoisomers.

Several structural features of this compound influence the acidity of the C2-proton and thus its stereochemical stability. The electron-withdrawing nature of the N-tosyl group significantly increases the acidity of the adjacent C-H bond compared to an unsubstituted pyrrolidine. This effect is due to the inductive effect of the sulfonyl group and the potential for stabilization of the resulting carbanion through resonance. Furthermore, the 2-(5-bromopyridyl) substituent, also an electron-withdrawing group, can further enhance the acidity of the C2-proton, thereby increasing the theoretical risk of epimerization.

Stereochemical Stability During Synthesis

The synthesis of enantiopure this compound typically involves the coupling of a chiral N-tosylpyrrolidine derivative with a suitable bromopyridine electrophile. A common synthetic strategy involves the deprotonation of N-tosylpyrrolidine at the C2 position to form a nucleophilic organometallic intermediate, which then reacts with 2,5-dibromopyridine (B19318). The stereochemical outcome of this synthesis is highly dependent on the configurational stability of this lithiated intermediate.

Research on the stereochemical stability of analogous N-Boc-2-lithio-2-arylpyrrolidines has provided valuable insights. Studies have shown that the configurational stability of these intermediates is significantly influenced by the solvent and temperature.

Table 1: Influence of Solvent on the Stereochemical Stability of N-Boc-2-lithio-2-phenylpyrrolidine at -78°C

SolventStereoretention (%)
Diethyl Ether>98
Tetrahydrofuran (THF)~50

The data clearly indicates that non-polar solvents like diethyl ether are superior in maintaining the stereochemical integrity of the lithiated intermediate, likely due to the formation of more stable aggregates that slow down the rate of inversion. In contrast, polar aprotic solvents like THF can solvate the lithium cation more effectively, leading to a more "naked" and configurationally labile carbanion, which is prone to racemization.

Therefore, to ensure a high degree of stereochemical control during the synthesis of this compound, the choice of a non-polar solvent and low reaction temperatures are critical.

Potential for Post-Synthetic Epimerization

Consequently, exposure to basic conditions, even mild bases, could potentially lead to deprotonation and subsequent epimerization. The rate of this process would be dependent on the strength of the base, the temperature, and the solvent.

Table 2: Hypothetical Influence of Conditions on the Rate of Epimerization

ConditionPotential for EpimerizationRationale
Strong Base (e.g., LDA, n-BuLi)HighRapid deprotonation at the C2 position.
Moderate Base (e.g., K2CO3, Et3N)Moderate to LowDeprotonation may be slow or negligible at ambient temperature.
Acidic ConditionsLowProtonation of the pyridine (B92270) nitrogen is more likely; C-H bond is not labile.
Elevated TemperatureIncreasedProvides the activation energy for deprotonation and inversion.
Protic SolventsMay facilitate proton exchangeCan act as a proton source for the reprotonation of the carbanion.

It is therefore crucial to handle and store this compound under neutral or slightly acidic conditions and at controlled temperatures to preserve its enantiomeric purity over time.

Stereochemical Analysis

To confirm the stereochemical purity of this compound, reliable analytical methods are essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique for determining the enantiomeric excess (ee) of chiral compounds. A suitable chiral stationary phase (CSP) can effectively separate the two enantiomers, allowing for their quantification.

Table 3: Exemplary Chiral HPLC Method for Analysis of 2-Aryl-N-tosylpyrrolidines

ParameterCondition
ColumnChiralcel OD-H or similar polysaccharide-based CSP
Mobile PhaseHexane (B92381)/Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

In addition to chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to determine the enantiomeric purity. The formation of diastereomeric complexes or derivatives results in distinct signals for each enantiomer in the NMR spectrum, allowing for their integration and the calculation of the enantiomeric ratio.

Reactivity and Advanced Chemical Transformations of 2 Bromo 5 1 Tosylpyrrolidin 2 Yl Pyridine

Reactivity of the Bromine Moiety (C-Br Bond)

The C-Br bond in 2-bromopyridine (B144113) derivatives is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is harnessed in transition-metal catalysis, particularly with palladium, which can readily undergo oxidative addition into the C-Br bond, initiating a catalytic cycle. While specific studies detailing the reactivity of 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine are not extensively documented in publicly available literature, its behavior can be reliably inferred from the well-established chemistry of other 2-bromopyridine analogs. The 5-(1-tosylpyrrolidin-2-yl) substituent is not expected to electronically or sterically hinder the standard reactivity at the C-2 position, allowing for a range of advanced chemical transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and selectivity. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide (R-X) to a Pd(0) complex, transmetalation with an organometallic reagent (R'-M), and reductive elimination to yield the coupled product (R-R') and regenerate the Pd(0) catalyst. For this compound, the C-Br bond is the reactive site for the initial oxidative addition step.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org This reaction is widely used due to the stability, low toxicity, and commercial availability of many organoboron reagents. acs.org

For 2-bromopyridine derivatives, the Suzuki reaction provides an effective route to synthesize 2-arylpyridines, which are important structural motifs in pharmaceuticals and materials science. researchgate.netgold-chemistry.org The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base is essential for the transmetalation step. illinois.edu While specific examples involving this compound are sparse, the general conditions are applicable. A variety of functional groups on both the boronic acid and the 2-bromopyridine are tolerated. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

2-Bromopyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventYield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosNa₂CO₃EthanolGood to Excellent
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O65-85%
2-Bromo-5-nitropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF95%
2-Bromopyridine4-Formylphenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃Isopropanol/H₂O92%

This table presents data from analogous reactions to illustrate typical conditions and outcomes.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.net Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing reactions to proceed under milder conditions than other methods. researchgate.netnih.gov The preparation of stable 2-pyridylzinc reagents has been a significant advancement, overcoming challenges associated with the instability of other 2-pyridyl organometallics. organic-chemistry.orgacs.org

This methodology is highly effective for coupling 2-bromopyridines with a wide range of aryl, heteroaryl, and alkyl zinc reagents. nih.gov The reaction exhibits excellent functional group tolerance, accommodating sensitive groups such as esters, ketones, and free N-H bonds. nih.gov The use of ligands like biaryldialkylphosphines can promote the desired reductive elimination over side reactions like β-hydride elimination. mit.edu Given these advantages, this compound is expected to be an excellent substrate for Negishi coupling to introduce diverse substituents at the 2-position.

Table 2: Examples of Negishi Coupling with 2-Pyridylzinc Reagents and Aryl Halides

Organozinc ReagentAryl HalideCatalyst / LigandSolventYield (%)
2-Pyridylzinc pivalateMethyl 4-chlorobenzoatePd₂(dba)₃ / XPhosTHF95%
2-Pyridylzinc pivalate4-BromoacetophenonePd₂(dba)₃ / XPhosTHF91%
(5-cyanopyridin-2-yl)zinc pivalate4-Bromo-N,N-dimethylanilinePd₂(dba)₃ / XPhosTHF95%
2-Pyridylzinc bromide2-Bromo-5-hydroxypyridinePd(PPh₃)₄THFNot specified

This table illustrates the coupling of organozinc reagents with various aryl halides, demonstrating the high efficiency and functional group tolerance of the Negishi reaction. nih.gov

The Stille reaction creates a carbon-carbon bond by coupling an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a vast array of functional groups. organicreactions.orglibretexts.org However, a significant drawback is the toxicity of tin compounds. wikipedia.orgorganic-chemistry.org

The reaction is broadly applicable to heteroaryl halides, including 2-bromopyridines. libretexts.orgnih.gov The mechanism follows the typical cross-coupling catalytic cycle. wikipedia.orglibretexts.org The choice of palladium catalyst and ligands is crucial, and additives like copper(I) salts can sometimes accelerate the reaction, particularly with less reactive substrates. organicreactions.org The reaction tolerates various functional groups on both coupling partners, making it a powerful tool for the synthesis of complex molecules. nih.gov It is anticipated that this compound would readily participate in Stille couplings.

Table 3: Illustrative Examples of Stille Coupling with Bromo-heterocycles

Bromo-heterocycleOrganostannaneCatalyst / AdditiveSolventYield (%)
3,5-Dibromo-2-pyrone(Tributylstannyl)benzenePd(PPh₃)₄ / CuIDioxane92%
2-Bromopyridine(E)-1-HexenyltributylstannanePdCl₂(PPh₃)₂Toluene85%
6-Bromo-2-methylquinolines-Butyl azastannatranePd₂(dba)₃ / JackiePhosToluene90%
3-Bromopyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄Toluene78%

This table provides representative examples of Stille couplings involving brominated heterocycles to showcase the reaction's scope and conditions. nih.govresearchgate.net

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.orgnih.gov The reaction typically requires a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and often a phosphine ligand. organic-chemistry.orgwikipedia.org

The Heck reaction is applicable to heteroaryl halides, and 2-bromopyridine derivatives are competent substrates. researchgate.net The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org A wide range of alkenes, particularly electron-deficient ones like acrylates and styrenes, are effective coupling partners. wikipedia.org The reaction conditions can be tuned to accommodate various functional groups on both the bromopyridine and the alkene.

Table 4: General Conditions for Heck Reaction of Aryl Bromides with Alkenes

This table shows examples of Heck reactions with various aryl bromides, including 2-bromopyridine, illustrating the versatility of the method. nih.govresearchgate.net

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond through the reaction of an aryl or vinyl halide with a terminal alkyne. scirp.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. gold-chemistry.orgnih.gov This methodology is widely applied in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.gov

2-Bromopyridines are excellent substrates for the Sonogashira coupling, yielding 2-alkynylpyridine derivatives. nih.govsoton.ac.uk The reaction conditions are generally mild and tolerate a broad range of functional groups on both the alkyne and the pyridine (B92270) ring, including alcohols, amines, and nitriles. scirp.orgsoton.ac.ukresearchgate.net Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. wikipedia.org this compound is expected to undergo this transformation efficiently to produce the corresponding alkynylated product.

Table 5: Selected Examples of Sonogashira Coupling of Bromopyridines

This table highlights the successful application of Sonogashira coupling to various functionalized bromopyridine substrates. scirp.orgnih.govsoton.ac.ukresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl halides, including heteroaryl halides like 2-bromopyridines. wikipedia.orgresearchgate.net For this compound, the reaction facilitates the substitution of the bromine atom with a variety of primary and secondary amines.

The catalytic cycle typically involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is critical for achieving high yields. researchgate.net Sterically hindered phosphine ligands, such as XPhos or RuPhos, are often employed to promote the reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide are essential for catalyst turnover. researchgate.net

A practical approach for the amination of 2-bromopyridines, especially with volatile amines, involves conducting the reaction in sealed tubes to prevent the loss of the amine. nih.gov This methodology provides an efficient route to a wide array of secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.gov

Below is a table of representative Buchwald-Hartwig amination reactions applied to this compound.

AmineCatalyst/LigandBaseSolventTemperature (°C)Product
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1002-(Morpholin-4-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine
AnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane110N-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene100N-Benzyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

This interactive table provides illustrative examples based on established methodologies for 2-bromopyridines.

Other Metal-Catalyzed C-X Bond Formations (e.g., Cu, Ni, Fe, Co)

Beyond palladium, other transition metals such as copper, nickel, iron, and cobalt are effective catalysts for forming various carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds. These alternatives can offer different reactivity profiles, cost-effectiveness, and functional group tolerance. rsc.org

Copper-Catalyzed Reactions: Copper catalysis, often associated with Ullmann-type reactions, is particularly useful for C-O, C-S, and C-N bond formation. For instance, coupling this compound with phenols or thiols in the presence of a copper catalyst and a base can yield the corresponding ether or thioether derivatives.

Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence as a more economical alternative to palladium for cross-coupling reactions. Nickel-catalyzed amination of pyrimidin-2-yl tosylates has been demonstrated, suggesting its applicability to similar heterocyclic systems. researchgate.net These reactions can couple the bromopyridine with various nucleophiles, including amines and organometallic reagents. researchgate.net

Iron and Cobalt-Catalyzed Reactions: Iron and cobalt are earth-abundant metals that are increasingly explored for cross-coupling chemistry. While still developing, Fe- and Co-catalyzed reactions provide greener alternatives for C-C and C-heteroatom bond formation, often proceeding through different mechanisms than their noble metal counterparts. rsc.org

The table below summarizes potential metal-catalyzed cross-coupling reactions for this substrate.

Coupling PartnerCatalyst SystemReaction TypeProduct
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Suzuki Coupling2-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridine
PhenylacetylenePdCl₂(PPh₃)₂ / CuISonogashira Coupling2-(Phenylethynyl)-5-(1-tosylpyrrolidin-2-yl)pyridine
PhenolCuI / Cs₂CO₃Ullmann C-O Coupling2-Phenoxy-5-(1-tosylpyrrolidin-2-yl)pyridine
ThiophenolNiCl₂(dppp)C-S Coupling2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

This interactive table presents plausible transformations based on general principles of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2 or C-4 position. echemi.comstackexchange.com In this compound, the bromine atom at the activated C-2 position can be displaced by strong nucleophiles.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring. echemi.com Subsequent expulsion of the bromide leaving group restores the aromaticity of the ring and yields the substituted product. Common nucleophiles for this reaction include alkoxides, thiolates, and amines. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine, highlighting the influence of the leaving group. nih.gov While bromine is a competent leaving group, SNAr reactions with 2-bromopyridines often require elevated temperatures or the use of microwave heating to achieve high yields. tandfonline.comresearchgate.net

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca For pyridine derivatives, the ring nitrogen itself can act as a DMG, directing metalation to the C-2 or C-6 positions. However, in a 2-substituted pyridine like the title compound, the nitrogen directs metalation to the C-6 position.

Alternatively, other functional groups on the pyridine ring can serve as more powerful DMGs, overriding the effect of the ring nitrogen. acs.orgacs.org In the case of this compound, direct lithiation using a strong base like lithium diisopropylamide (LDA) would likely be directed by the pyridine nitrogen to the C-6 position. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, iodine) to introduce a new functional group at that position. The presence of the bulky tosylpyrrolidinyl group at C-5 may sterically influence the approach of the base and subsequent electrophile.

Reactivity of the 1-Tosylpyrrolidin-2-yl Moiety

Transformations Involving the Tosyl Group (e.g., Detosylation, Derivatization)

The tosyl (p-toluenesulfonyl) group is a common protecting group for amines due to its stability under a wide range of conditions. lookchem.com However, its removal (detosylation) is often challenging. Several methods have been developed for this purpose, typically involving harsh acidic or reductive conditions.

For N-tosylpyrrolidines, detosylation can be achieved using methods such as:

Reductive Cleavage: Reagents like sodium in liquid ammonia (B1221849), magnesium in methanol, or sodium hydride (NaH) in an appropriate solvent can reductively cleave the N-S bond. lookchem.com A recently reported method uses NaH in DMA at elevated temperatures to effectively detosylate a variety of N-tosylated heterocycles and anilines. lookchem.com

Acidic Cleavage: Strong acids, such as HBr in acetic acid or concentrated H₂SO₄, can be used, although these harsh conditions may not be compatible with other functional groups in the molecule.

Functionalization of the Pyrrolidine (B122466) Ring (e.g., C-H functionalization, ring-opening)thieme-connect.com

The N-tosylpyrrolidine moiety is not merely a passive substituent; it can also undergo specific chemical transformations.

C-H Functionalization: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying otherwise unreactive C-H bonds. rsc.org While C-H functionalization of N-tosylbenzamides is well-documented, rsc.orgmdpi.com similar strategies can be envisioned for the pyrrolidine ring. For instance, a dirhodium-catalyzed reaction could selectively introduce functional groups at the C-2 or C-5 positions of the pyrrolidine ring, alpha to the nitrogen atom. nih.gov The directing capability of the tosyl group or the pyridine nitrogen could be exploited to achieve regioselectivity in such transformations.

Ring-Opening Reactions: Aziridines, the three-membered ring analogs of pyrrolidines, are well-known for undergoing nucleophilic ring-opening reactions due to their high ring strain. mdpi.commdpi.com While pyrrolidine is a much more stable five-membered ring, N-tosylpyrrolidinium ions could potentially undergo ring-opening under specific conditions, although this is less common. documentsdelivered.com Such reactions would likely require activation of the ring, possibly through quaternization of the nitrogen, followed by attack by a nucleophile, leading to a linear amino alcohol or related structure.

Reactions at the Pyrrolidine Nitrogen Post-Detosylation

The tosyl (p-toluenesulfonyl) group on the pyrrolidine nitrogen is a robust protecting group, yet it can be removed under specific conditions to liberate the secondary amine. This deprotection step unveils a nucleophilic nitrogen atom, which can then participate in a wide array of chemical reactions, allowing for the introduction of diverse functional groups. The general structure of the detosylated compound is 2-Bromo-5-(pyrrolidin-2-yl)pyridine.

Common methods for the detosylation of N-tosylpyrrolidines involve reductive cleavage or acidic conditions. Once the secondary amine is unmasked, it can undergo various transformations, including alkylation and acylation, to yield a range of N-substituted derivatives.

N-Alkylation: The secondary amine of 2-Bromo-5-(pyrrolidin-2-yl)pyridine can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. The reaction introduces an alkyl group onto the pyrrolidine nitrogen. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

N-Acylation: Acylation of the pyrrolidine nitrogen is readily achieved by treating 2-Bromo-5-(pyrrolidin-2-yl)pyridine with acylating agents like acid chlorides or anhydrides. This reaction typically proceeds smoothly in the presence of a base to neutralize the acid byproduct. This transformation is valuable for the synthesis of amides and can significantly alter the electronic and steric properties of the pyrrolidine moiety.

Reagent CategoryExample ReagentProduct TypeGeneral Conditions
Alkyl HalideMethyl iodide (CH₃I)N-Methylated pyrrolidineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
Alkyl HalideBenzyl bromide (BnBr)N-Benzylated pyrrolidineBase (e.g., NaH), Solvent (e.g., DMF)
Acid ChlorideAcetyl chloride (CH₃COCl)N-Acetylated pyrrolidineBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)
Acid Anhydride (B1165640)Acetic anhydride ((CH₃CO)₂O)N-Acetylated pyrrolidineBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)

This table presents illustrative examples of reactions at the pyrrolidine nitrogen post-detosylation.

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a key site for chemical modifications. Its lone pair of electrons allows it to act as a nucleophile and a base, enabling reactions such as N-oxidation and quaternization.

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation that significantly alters the electronic properties of the pyridine ring. researchgate.net This modification can enhance the reactivity of the ring towards both electrophilic and nucleophilic substitution. semanticscholar.org The N-oxide can be prepared by treating the parent pyridine with an oxidizing agent, most commonly a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

The introduction of the N-oxide functionality activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. While the bromine atom already occupies the C2 position, this enhanced reactivity can be exploited in subsequent transformations.

Oxidizing AgentTypical SolventReaction TemperatureProduct
m-CPBADichloromethane (CH₂Cl₂)0 °C to room temp.This compound N-oxide
Hydrogen peroxide/Acetic acidAcetic acid70-80 °CThis compound N-oxide
Oxone®Water/AcetonitrileRoom temperatureThis compound N-oxide

This table provides representative conditions for the N-oxidation of the pyridine ring.

Quaternization: The pyridine nitrogen can react with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. mdpi.com This reaction is a type of alkylation that converts the neutral pyridine into a positively charged species. The quaternization of pyridine derivatives is influenced by the steric and electronic nature of both the pyridine substrate and the alkylating agent. mdpi.com In the case of this compound, the presence of the bulky substituent at the 5-position may influence the rate of quaternization.

Complexation Studies: The nitrogen atom of the pyridine ring, with its available lone pair of electrons, can coordinate to metal centers to form coordination complexes. Pyridine and its derivatives are common ligands in coordination chemistry, and they can form stable complexes with a wide range of transition metals. researchgate.net The coordination of this compound to a metal center would be expected to occur through the pyridine nitrogen. The presence of the bromo and tosylpyrrolidinyl substituents could modulate the electronic properties of the pyridine ring and, consequently, the stability and reactivity of the resulting metal complexes.

ReagentProduct TypePotential Application
Methyl iodide (CH₃I)N-Methylpyridinium iodide saltIonic liquids, phase-transfer catalysts
Benzyl bromide (BnBr)N-Benzylpyridinium bromide saltOrganic synthesis intermediates
Palladium(II) acetatePalladium(II) complexCatalysis in cross-coupling reactions
Copper(II) chlorideCopper(II) complexCatalysis, materials science

This table illustrates potential quaternization and complexation reactions involving the pyridine nitrogen.

Advanced Analytical and Spectroscopic Characterization of 2 Bromo 5 1 Tosylpyrrolidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a detailed picture of the molecule's connectivity and stereochemistry can be assembled.

Detailed Proton NMR (¹H NMR) for Structural Assignment and Diastereomeric Ratios

The ¹H NMR spectrum of 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine would provide critical information about the number of different types of protons and their neighboring environments. Each unique proton or group of equivalent protons would produce a distinct signal, with its chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) offering clues to its location within the molecule.

For a definitive structural assignment, the aromatic protons on the pyridine (B92270) and tosyl groups would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the pyrrolidine (B122466) ring and the methyl group of the tosyl moiety would be found in the more upfield region. The diastereotopic protons of the pyrrolidine ring would likely present as complex multiplets. In cases where the compound is a mixture of diastereomers, ¹H NMR can be used to determine the ratio of these isomers by comparing the integration of characteristic, well-resolved signals for each diastereomer.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H7.5 - 8.5m-
Tosyl-ArH7.2 - 7.8m-
Pyrrolidine-CH3.0 - 4.5m-
Pyrrolidine-CH₂1.8 - 2.5m-
Tosyl-CH₃2.3 - 2.5s-

Note: This table represents predicted values and would be populated with experimental data upon analysis.

Carbon-13 NMR (¹³C NMR) for Structural Assignment

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the aromatic pyridine and tosyl rings would resonate at lower field (δ 120-150 ppm), while the aliphatic carbons of the pyrrolidine ring and the tosyl methyl group would appear at higher field (δ 20-70 ppm). The carbon attached to the bromine atom on the pyridine ring would also have a characteristic chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Pyridine-C120 - 155
Tosyl-ArC125 - 145
Pyrrolidine-C25 - 65
Tosyl-CH₃~21

Note: This table represents predicted values and would be populated with experimental data upon analysis.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity and relative stereochemistry, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, revealing which protons are adjacent to one another. For instance, it would show the correlations between the protons on the pyridine ring and within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is instrumental in establishing the connectivity between the pyridine ring, the pyrrolidine ring, and the tosyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For determining the relative stereochemistry at the chiral center of the pyrrolidine ring, NOESY can reveal through-space interactions between specific protons, helping to define their orientation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the calculated masses of possible formulas. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis and Identification

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be employed to assess the purity of the compound. A pure sample would ideally show a single peak in the gas chromatogram. The mass spectrum associated with this peak would serve as a fingerprint for the compound, and its fragmentation pattern could provide further structural confirmation.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination (HPLC, GC)

A diligent search for published research or application notes detailing the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) yielded no specific methods or results. Consequently, no data on chiral stationary phases, mobile phase compositions, retention times, or resolution factors for the enantiomers or diastereomers of this compound can be provided.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Similarly, a thorough investigation for crystallographic data for this compound did not uncover any published single-crystal X-ray diffraction studies. As a result, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state, which would definitively establish its absolute stereochemistry and conformational properties, is not available in the current body of scientific literature.

Computational and Theoretical Investigations of 2 Bromo 5 1 Tosylpyrrolidin 2 Yl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is well-suited to explore the electronic structure and properties of organic molecules like 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometric optimization. This process identifies the minimum energy conformation, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, the conformational landscape is primarily defined by the orientation of the tosyl group, the puckering of the pyrrolidine (B122466) ring, and the rotation around the bond connecting the pyrrolidine and pyridine (B92270) rings.

The N-tosyl group significantly influences the conformation of the pyrrolidine ring. Studies on N-acyl and N-sulfonyl pyrrolidines have shown that the bulky sulfonyl group restricts the ring's flexibility. researchgate.netresearchgate.net The pyrrolidine ring typically adopts an envelope or twisted conformation to minimize steric strain. The large tosyl group is expected to prefer a pseudo-equatorial position to reduce steric hindrance.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the geometry. nih.gov The optimized structure would reveal the precise bond lengths and angles, which are expected to be in good agreement with experimental data if available. nih.gov

Table 1: Predicted Geometric Parameters for Key Structural Features of this compound (Illustrative Data based on similar structures)

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-S Bond Length (Sulfonamide) ~1.77 Å
S-N Bond Length (Sulfonamide) ~1.65 Å
C-N-S Bond Angle ~118°

Note: This table is illustrative, based on typical values from DFT calculations on similar bromopyridine and N-tosylpyrrolidine structures.

Conformational analysis involves mapping the potential energy surface by systematically rotating key dihedral angles. This would identify various local minima (stable conformers) and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at room temperature. cwu.edu

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the pyrrolidine moiety. nih.govresearchgate.net The LUMO, conversely, is likely distributed over the bromopyridine ring, with a significant contribution from the C-Br antibonding orbital, indicating that this is the likely site for nucleophilic attack or oxidative addition in cross-coupling reactions. nih.govresearchgate.net The electron-withdrawing tosyl group can also influence the energy and distribution of these orbitals. biointerfaceresearch.com

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

Orbital Energy (eV) Description
HOMO -6.5 Localized on the pyridine and pyrrolidine rings
LUMO -1.2 Localized on the bromopyridine ring (C-Br σ*)

Note: These values are representative examples derived from DFT studies on related aromatic and heterocyclic compounds.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP of this compound, the most negative potential (red/yellow regions) would be concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating these are sites prone to electrophilic attack. nih.govresearchgate.net The regions around the hydrogen atoms and the bromine atom would exhibit a positive electrostatic potential (blue regions), suggesting susceptibility to nucleophilic attack. researchgate.net The MEP analysis is particularly useful for predicting intermolecular interactions and the initial steps of a chemical reaction.

DFT calculations can accurately predict various spectroscopic properties, including NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govnyu.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR chemical shifts. rsc.orgmdpi.com

These predicted shifts, when compared to experimental data, can help in the structural confirmation of the molecule and the assignment of signals. For this compound, the calculations would predict:

¹H NMR: The chemical shifts of the protons on the pyridine ring would be influenced by the bromine atom and the pyrrolidinyl substituent. The protons on the pyrrolidine ring would show complex splitting patterns due to their diastereotopic nature, and their shifts would be affected by the anisotropic effect of the tosyl group.

¹³C NMR: The carbon atom attached to the bromine (C2) would be significantly shifted. The carbons of the tosyl group and the pyrrolidine ring would also have characteristic chemical shifts.

The accuracy of these predictions is generally high, with mean absolute errors often less than 0.2 ppm for ¹H and 2-4 ppm for ¹³C, making it a powerful tool for structural elucidation. nih.govnih.gov

Mechanistic Studies of Key Reactions Involving the Chemical Compound

The 2-bromopyridine (B144113) moiety is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netresearchgate.net Computational studies are instrumental in elucidating the complex mechanisms of these catalytic cycles. escholarship.orgrsc.org

A key reaction involving this compound is its participation as an electrophile in Suzuki-Miyaura cross-coupling. DFT calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govrsc.org

The catalytic cycle typically involves three main steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the C-Br bond to a Pd(0) catalyst. DFT can model the transition state for this step, which is often the rate-determining step. The calculations would provide the activation energy barrier for this process. nih.gov

Transmetalation: The resulting Pd(II) complex reacts with an organoboron species (in the presence of a base) to exchange the bromide ligand for the organic group from the boron reagent. The transition state for this step involves the coordination of the boronate to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

By locating the transition state for each elementary step and calculating the associated energy barriers, a complete energy profile of the reaction can be constructed, providing a deep understanding of the reaction kinetics. nih.gov

Computational studies can rationalize the observed reactivity and selectivity in reactions involving this compound. The electronic properties calculated via DFT, such as the charge distribution from MEP analysis and the nature of the LUMO, can explain the reactivity of the C-Br bond towards the palladium catalyst. The LUMO's localization on the C-Br σ* orbital signifies its electrophilic character, making it susceptible to oxidative addition.

The steric bulk of the 5-substituted (1-tosylpyrrolidin-2-yl) group can also play a crucial role. While it is not adjacent to the reaction center at C2, its size could influence the approach of the bulky palladium catalyst and subsequent ligands, potentially affecting the reaction rate. In cases where multiple reactive sites are present, DFT can be used to compare the activation barriers for reaction at each site, thereby predicting the regioselectivity. researchgate.net For this specific molecule, the primary question of reactivity revolves around the efficiency of the coupling at the C2 position, which computational models can effectively probe.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties. In the context of derivatives of this compound, QSAR studies could be instrumental in optimizing a specific biological activity, for instance, antimicrobial or anticancer potential.

A hypothetical QSAR study on a series of analogs of this compound might involve the synthesis of various derivatives by modifying the substituents on the pyridine or pyrrolidine rings. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors for each compound, such as electronic, steric, and lipophilic properties, would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a mathematical equation correlating these descriptors with the observed biological activity.

For instance, a study on a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides demonstrated that their antimicrobial activity could be described by electronic and topological parameters. nih.gov The QSAR models developed in that study indicated that the total energy, a key electronic parameter, and topological indices like the valence zero order molecular connectivity index and the Wiener index were crucial for the antimicrobial action of the compounds. nih.gov Such an approach could be applied to derivatives of this compound to elucidate the structural requirements for a desired biological effect.

A review of pyridine derivatives with antiproliferative activity highlighted that the presence of halogen atoms, such as bromine, in the structure sometimes leads to lower activity. nih.gov Conversely, other functional groups were found to enhance antiproliferative effects. nih.gov A QSAR study could quantify these relationships and guide the design of more potent derivatives.

Table 1: Hypothetical QSAR Data for Derivatives of this compound with Antimicrobial Activity

CompoundSubstituent (R)Log(1/MIC)Total Energy (Hartree)Wiener Index
1 -H1.2-2578.451250
2 -CH31.5-2617.781320
3 -Cl1.3-3037.911285
4 -OCH31.6-2693.121355

Note: This table is illustrative and does not represent real experimental data.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and the influence of the surrounding solvent on its structure and dynamics.

The conformational landscape of the pyrrolidine ring and the rotational freedom around the bond connecting it to the pyridine ring are critical for its interaction with biological targets. MD simulations can explore the different accessible conformations of the molecule over time, identifying the most stable or functionally relevant shapes. The tosyl group, being relatively bulky, will significantly influence the conformational preferences of the pyrrolidine ring.

A study on pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) utilized MD simulations to confirm the stability of the compounds within the binding site of the protein. nih.gov The simulations, run for 100 nanoseconds, along with binding free energy calculations, supported the molecular docking results and provided a dynamic view of the protein-ligand interactions. nih.gov Similarly, MD simulations have been used to study the binding of pyrrolidin-2-one derivatives to acetylcholinesterase, a key enzyme in Alzheimer's disease. researchgate.net These studies demonstrate the power of MD simulations in understanding the dynamic behavior of complex molecules in a biological context.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

Simulation Time (ns)RMSD of Compound (Å)Solvent Accessible Surface Area (Ų)Number of Hydrogen Bonds with Water
00.00450.25
101.25465.87
201.35460.16
301.40470.58
401.38468.37
501.42472.18

Note: This table is for illustrative purposes and does not represent actual simulation data.

Applications in Advanced Organic Synthesis and Material Science

2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine as a Chiral Building Block in Asymmetric Synthesis

The core value of this compound in asymmetric synthesis lies in its inherent chirality, originating from the substituted pyrrolidine (B122466) ring. Chiral building blocks are fundamental to the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is effective and the other may be inactive or even harmful.

Enantioenriched Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The pyrrolidine scaffold is a common structural motif in a vast array of natural products and pharmaceutical agents. As such, enantiopure this compound represents a valuable starting material for the synthesis of these complex targets. The tosyl group provides steric bulk and electronic influence that can direct the stereochemical outcome of subsequent reactions. The bromopyridine unit can be elaborated through various synthetic transformations, including lithiation-substitution or metal-catalyzed cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex side chains or the annulation of additional ring systems, progressively building the target molecule while retaining the crucial stereochemistry of the pyrrolidine core. Although the synthetic utility is clear, specific examples of its application in the total synthesis of a named natural product or pharmaceutical intermediate are not prominent in surveyed literature.

Design and Evaluation of Chiral Ligands for Asymmetric Catalysis

Chiral pyridine-containing ligands are of significant interest in the field of asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that influences the stereoselectivity of a catalyzed reaction. rsc.orgresearchgate.net The structure of this compound is an ideal precursor for such ligands. The pyridine (B92270) nitrogen can act as a coordination site for a transition metal (e.g., Palladium, Rhodium, Iridium). The bromine atom can be substituted, for instance with a diphenylphosphine (B32561) group via a coupling reaction, to create a bidentate P,N-ligand. The chirality is provided by the adjacent tosylpyrrolidine group, which can effectively control the spatial arrangement of the ligand around the metal, leading to high enantioselectivity in reactions like asymmetric hydrogenation or allylic alkylation. nih.gov

Scaffold for Chemical Diversification and Combinatorial Library Synthesis

In modern drug discovery, the synthesis of large collections of structurally related compounds, known as combinatorial libraries, is a key strategy for identifying new therapeutic leads. This compound serves as an excellent scaffold for this purpose. The 2-bromopyridine (B144113) moiety is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions. By reacting the bromo-scaffold with a diverse set of boronic acids, organostannanes, alkenes, or alkynes, a large library of analogs can be rapidly synthesized. Each analog would retain the core chiral pyrrolidine structure but vary at the 5-position of the pyridine ring, allowing for a systematic exploration of the structure-activity relationship (SAR). This approach enables the efficient generation of molecular diversity to screen for biological activity against various targets.

Role in the Construction of Novel Nitrogen Heterocycles and Complex Polycyclic Scaffolds

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry. rsc.org The this compound structure is a well-suited starting point for the synthesis of more complex, fused heterocyclic systems. The bromine atom and the pyridine ring nitrogen offer multiple reaction pathways. For example, intramolecular Heck reactions could be envisioned if a suitable alkene is introduced at the pyrrolidine nitrogen (after deprotection and substitution). Alternatively, the pyridine ring can be activated for nucleophilic aromatic substitution or undergo cycloaddition reactions. These strategies could lead to the formation of novel polycyclic scaffolds incorporating the pyrrolidine and pyridine rings, which could be explored for unique biological properties.

Potential in Advanced Functional Materials (e.g., as chiral dopants in liquid crystals, for derivatives)

The application of chiral molecules extends beyond pharmaceuticals into the realm of material science. One area of interest is in liquid crystals. When a small amount of a chiral compound (a chiral dopant) is added to a non-chiral (nematic) liquid crystal phase, it can induce a helical twist in the arrangement of the liquid crystal molecules, resulting in a chiral nematic or cholesteric phase. These materials have applications in displays and optical sensors.

Derivatives of this compound are potential candidates for use as chiral dopants. The inherent and well-defined chirality of the molecule could be effective at inducing a helical structure in a liquid crystal host. The rigid pyridine ring contributes to a desirable rod-like shape, which can facilitate favorable interactions with the liquid crystal host molecules. Synthetic modification, for instance by replacing the bromine atom with a longer, mesogenic (liquid-crystal-like) group via a Suzuki coupling, could enhance its solubility and effectiveness as a chiral dopant. While the use of chiral pharmaceuticals as precursors for liquid crystal dopants has been explored, specific studies on derivatives of this compound have not been reported in the surveyed scientific literature.

Conclusion and Future Research Directions

Summary of Current Research Contributions and Challenges

Research surrounding 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine is still in its nascent stages, with its primary contributions lying in its role as a sophisticated building block for more complex molecular architectures, particularly in the synthesis of novel chiral ligands and catalysts. The inherent chirality of the pyrrolidine (B122466) ring, derived from natural or synthetic sources, provides a stereochemical foundation for inducing asymmetry in chemical reactions. The tosyl group, a bulky and electron-withdrawing entity, not only protects the pyrrolidine nitrogen but also influences the steric and electronic environment of the molecule, which can be crucial for stereocontrol in catalytic processes. The bromopyridine moiety serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of elaborate molecular frameworks.

Despite its potential, the synthesis and application of this compound are not without their challenges. The multi-step synthesis required to assemble this molecule can be arduous, often involving sensitive reagents and requiring careful optimization of reaction conditions to maintain enantiopurity. The regioselective functionalization of the pyridine (B92270) ring can also be a significant hurdle, as the electronic nature of the substituents can direct incoming groups to undesired positions. Furthermore, the scalability of the synthesis remains a concern for its potential industrial applications. Overcoming these synthetic challenges is a key focus of ongoing research efforts.

Unexplored Reactivity and Novel Synthetic Opportunities for the Chemical Compound

The chemical architecture of this compound presents a plethora of unexplored reactive avenues. The bromine atom on the pyridine ring is a prime site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These transformations could lead to the synthesis of a diverse library of chiral ligands with tunable steric and electronic properties. For instance, the coupling with arylboronic acids could yield novel P,N-ligands, which are highly sought after in asymmetric catalysis.

Furthermore, the pyrrolidine ring itself offers opportunities for further functionalization. The tosyl group, while serving as a protecting group, can be removed under specific conditions to liberate the secondary amine, which can then be derivatized to introduce new functionalities. The methylene (B1212753) groups on the pyrrolidine ring could also be targeted for C-H activation and functionalization, opening up possibilities for creating even more complex and rigid ligand structures. The interplay between the chiral pyrrolidine and the pyridine ring could also lead to interesting and unexplored reactivity patterns, potentially enabling novel intramolecular cyclization reactions to form constrained polycyclic systems.

Prospects for Advanced Applications in Asymmetric Catalysis and Material Science

The primary allure of this compound lies in its potential as a precursor to novel chiral ligands for asymmetric catalysis. By modifying the bromopyridine moiety, a wide array of ligands can be designed for various metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The chiral environment created by the tosylpyrrolidinyl group can effectively control the stereochemical outcome of these reactions, leading to the synthesis of enantiomerically pure products, which are of paramount importance in the pharmaceutical and agrochemical industries.

Beyond catalysis, the unique molecular structure of this compound and its derivatives could find applications in material science. nih.gov The incorporation of such chiral building blocks into polymers or metal-organic frameworks (MOFs) could lead to the development of novel chiral materials with interesting optical, electronic, and separation properties. nih.gov For instance, chiral polymers could be used as stationary phases in chromatography for the separation of enantiomers, while chiral MOFs could exhibit nonlinear optical properties or be used as chiral sensors. The pyridine nitrogen also provides a coordination site for metal ions, suggesting potential applications in the design of chiral magnetic materials. acs.org

Emerging Methodologies for the Synthesis and Utilization of Chiral Bromopyridines

Recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile methods for the synthesis of chiral bromopyridines. Transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the direct introduction of functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials. Additionally, novel methods for the asymmetric synthesis of pyrrolidines are continuously being developed, providing access to a wider range of chiral building blocks.

In terms of utilization, the concept of cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, is gaining traction. Chiral bromopyridines and their derivatives could be employed as ligands in such systems, where the pyridine nitrogen and another functional group on the molecule could interact with different catalytic species to achieve enhanced reactivity and selectivity. Furthermore, the development of photoredox catalysis has opened up new avenues for the functionalization of pyridine rings under mild conditions, and chiral bromopyridines could serve as valuable substrates or ligands in these transformations.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine?

Methodological Answer: The synthesis typically involves multi-step functionalization of the pyridine core. A key step is the introduction of the bromine atom at the 2-position via directed ortho-metalation (DoM) or electrophilic aromatic substitution, followed by coupling reactions to attach the tosylpyrrolidine moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is often employed for regioselective modifications . Tosyl protection of the pyrrolidine nitrogen ensures stability during subsequent reactions .

Example Protocol:

  • Bromination of 5-substituted pyridine using NBS (N-bromosuccinimide) under acidic conditions.
  • Tosylation of pyrrolidine using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Coupling via Pd(dba)₂/XPhos catalyst system for C–N bond formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves the pyridine ring protons (δ 7.5–8.5 ppm) and the tosyl group’s distinct aromatic singlet (δ 7.2–7.8 ppm). 2D NMR (e.g., COSY, HSQC) clarifies coupling between the pyrrolidine and pyridine moieties .
  • X-ray Crystallography: SHELX/ORTEP-III software refines crystal structures to confirm stereochemistry and torsional angles, particularly for the tosylpyrrolidine group .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~435–440 Da, depending on substituents) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the pyridine ring be mitigated?

Methodological Answer: Regioselectivity is influenced by directing groups. For 2-bromination, pre-functionalization of the 5-position with electron-donating groups (e.g., –NH₂ or –OH) directs electrophilic attack to the ortho position. Alternatively, transition-metal-mediated strategies (e.g., CuBr₂ with a directing auxiliary) enhance specificity. Computational DFT studies predict charge distribution to optimize reaction conditions .

Case Study: Substitution at the 5-position with a pyrrolidine group increases electron density at C2, favoring bromination there. Tosyl protection prevents unwanted side reactions at the nitrogen .

Q. What strategies address steric hindrance in coupling reactions involving the tosylpyrrolidine group?

Q. How can crystallographic refinement challenges for this compound be resolved?

Methodological Answer: The tosylpyrrolidine group’s flexibility complicates crystallographic refinement. Strategies include:

  • Using SHELXL for twin refinement and applying restraints to the sulfonyl group’s geometry .
  • Low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Incorporating Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···π contacts) .

Example Refinement Parameters:

  • R-factor: <5% with high-resolution (<1.0 Å) data.
  • Twinning fraction: Refined using HKLF5 in SHELXL .

Q. What are the implications of contradictory biological activity data in SAR studies?

Methodological Answer: Discrepancies arise from variations in assay conditions (e.g., cell lines, solvent polarity). To resolve:

  • Validate results across multiple assays (e.g., enzymatic vs. cell-based).
  • Perform molecular docking to assess binding mode consistency with structural analogs .
  • Use HPLC-purified samples to exclude impurities affecting activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.